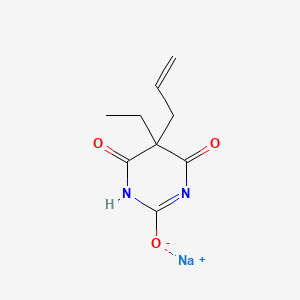![molecular formula C11H20O4S B13806622 4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester](/img/structure/B13806622.png)
4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester is an organic compound with the molecular formula C11H20O4S. It is a derivative of pentanoic acid and is characterized by the presence of an ethoxy-oxoethylthio group attached to the fourth carbon of the pentanoic acid chain. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester typically involves the esterification of pentanoic acid derivatives with ethoxy-oxoethylthio groups. One common method is the reaction of 4-mercaptopentanoic acid with ethyl 2-bromo-2-ethoxyacetate under basic conditions. The reaction proceeds via nucleophilic substitution, where the thiol group of 4-mercaptopentanoic acid attacks the bromo group of ethyl 2-bromo-2-ethoxyacetate, resulting in the formation of the desired ester.
Industrial Production Methods
Industrial production of this compound may involve large-scale esterification processes using similar reaction conditions as described above. The use of continuous flow reactors and optimized reaction parameters can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and reaction conditions.
Reduction: Reduction reactions can convert the ester group to an alcohol or the thioether group to a thiol.
Substitution: Nucleophilic substitution reactions can occur at the ethoxy-oxoethylthio group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols and thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester involves its interaction with molecular targets through its functional groups. The ethoxy-oxoethylthio group can participate in various chemical reactions, leading to the formation of reactive intermediates that interact with biological molecules. These interactions can modulate biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
Pentanoic acid, 4-oxo-, ethyl ester: Similar in structure but lacks the ethoxy-oxoethylthio group.
Pentanoic acid, 4-methyl-, ethyl ester: Similar in structure but has a methyl group instead of the ethoxy-oxoethylthio group.
Uniqueness
4-[(2-Ethoxy-2-oxoethyl)thio]pentanoic acid ethyl ester is unique due to the presence of the ethoxy-oxoethylthio group, which imparts distinct chemical reactivity and potential biological activity. This structural feature differentiates it from other pentanoic acid derivatives and expands its range of applications in various fields.
Properties
Molecular Formula |
C11H20O4S |
|---|---|
Molecular Weight |
248.34 g/mol |
IUPAC Name |
ethyl 4-(2-ethoxy-2-oxoethyl)sulfanylpentanoate |
InChI |
InChI=1S/C11H20O4S/c1-4-14-10(12)7-6-9(3)16-8-11(13)15-5-2/h9H,4-8H2,1-3H3 |
InChI Key |
ADEVUMSKUFQWSV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CCC(C)SCC(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


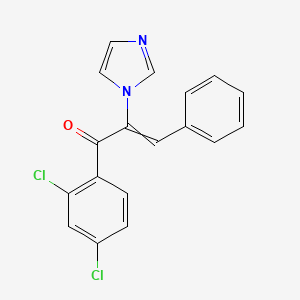

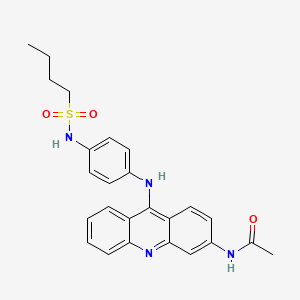
![[(1R,2R,4S,5R,6R)-3,7,9-trioxatricyclo[4.2.1.02,4]nonan-5-yl] 4-methylbenzenesulfonate](/img/structure/B13806562.png)
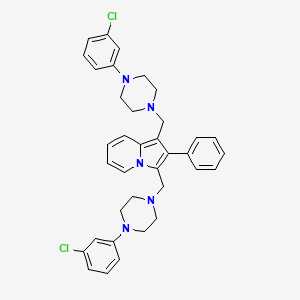
![4h-[1,5]Oxazocino[5,4-a]benzimidazole](/img/structure/B13806577.png)
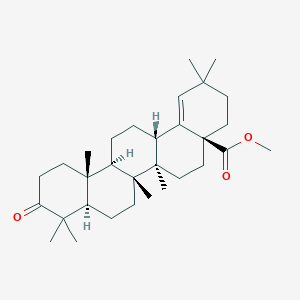
![6-Styrylbenzo[a]pyrene](/img/structure/B13806586.png)
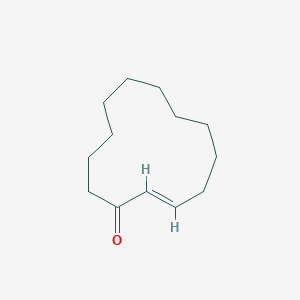
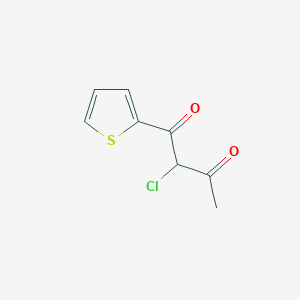
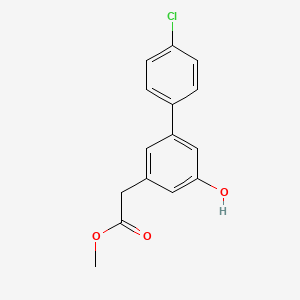
![(3aR,5R,6S,6aR)-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-6-(methylsulfanylmethoxy)-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole](/img/structure/B13806614.png)

